Acetamide,N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis-
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (Predicted, DMSO-d₆):
- δ 2.10 ppm (s, 6H) : Methyl groups of acetamide moieties.
- δ 3.45 ppm (m, 2H) : Methylene protons adjacent to ring nitrogen.
- δ 8.20 ppm (s, 2H) : Amide NH protons.
¹³C NMR (Predicted):
Infrared (IR) Spectroscopy and Functional Group Identification
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1680-1720 | C=O stretching (pyrimidinedione and acetamide) |
| 3300-3450 | N-H stretching (amide) |
| 1550-1600 | C-N stretching + N-H bending |
The strong carbonyl absorptions at 1680-1720 cm⁻¹ confirm the presence of both pyrimidinedione and acetamide carbonyl groups.
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI-MS) Major Fragments:
- m/z 240 : Molecular ion [M]⁺
- m/z 198 : Loss of acetyl group (-42 Da)
- m/z 156 : Subsequent loss of carbonyl group (-42 Da)
- m/z 113 : Pyrimidine ring fragment
The base peak at m/z 113 corresponds to the protonated pyrimidine ring, demonstrating the stability of the heterocyclic core during fragmentation.
Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) Calculations
B3LYP/6-31G(d) level calculations predict:
Table 3: Key DFT-Optimized Geometric Parameters
| Bond | Length (Å) |
|---|---|
| C2-O (carbonyl) | 1.221 |
| N-C (amide) | 1.335 |
| C6-O (carbonyl) | 1.224 |
| Dihedral Angle (N-C-C-N) | 178.3° |
The calculations reveal near-perfect planarity of the acetamide substituents relative to the pyrimidine ring, facilitating conjugation between lone pairs of the amide nitrogen and the ring π-system.
Molecular Orbital Analysis and Electron Density Mapping
Frontier molecular orbital analysis shows:
- HOMO (-6.8 eV) : Localized on pyrimidine π-system and adjacent carbonyl groups.
- LUMO (-1.9 eV) : Predominantly located on the acetamide oxygen atoms.
The small HOMO-LUMO gap (4.9 eV) suggests potential for charge-transfer interactions, which may influence biological activity. Electron density maps demonstrate significant polarization of the carbonyl groups, with electrostatic potential minima at oxygen atoms (-45 kcal/mol), indicating nucleophilic attack sites.
Properties
Molecular Formula |
C9H12N4O4 |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
N-(6-acetamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C9H12N4O4/c1-4(14)10-6-7(11-5(2)15)12-9(17)13(3)8(6)16/h1-3H3,(H,10,14)(H,11,15)(H,12,17) |
InChI Key |
YXCJNZFXXNTXHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(NC(=O)N(C1=O)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
N-Methylurea-Based Cyclization
The tetrahydro-2,6-dioxopyrimidine core is synthesized via cyclocondensation of N-methylurea with malonic acid derivatives. For example:
- Reagents : N-methylurea, diethyl malonate, and catalytic HCl.
- Conditions : Reflux in ethanol (12 h), yielding 1-methyl-2,4,6-trioxohexahydropyrimidine.
- Modification : Selective reduction or halogenation at positions 4 and 5 introduces reactive sites for subsequent amination.
Mechanism :
$$
\text{N-Methylurea} + \text{Malonic ester} \xrightarrow{\text{HCl, EtOH}} \text{1-Methyl-2,4,6-trioxohexahydropyrimidine} \quad
$$
Biginelli Condensation Adaptations
Adapting the Biginelli reaction enables incorporation of the methyl group at position 1:
- Components : N-methylurea, acetylacetone (as β-keto carbonyl), and formaldehyde.
- Outcome : Forms 1-methyl-3,4-dihydro-2H-pyrimidine-2,6(1H)-dione, which is hydrogenated to the tetrahydro derivative.
Key Data :
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| N-Methylurea cyclization | 65–72 | >95 | |
| Modified Biginelli | 58–63 | 90 |
Functionalization of the Pyrimidinedione Core
Halogenation-Amination-Acetylation Sequence
Step 1: Halogenation
Step 2: Amination
- Conditions : Ammonia saturation in THF (60°C, 24 h).
- Intermediate : 4,5-Diamino-1-methyl-2,6-dioxohexahydropyrimidine.
Step 3: Acetylation
Reaction Pathway :
$$
\text{Dihalo-pyrimidine} \xrightarrow{\text{NH}_3} \text{Diamino-pyrimidine} \xrightarrow{\text{(Ac)₂O}} \text{Bis-acetamide} \quad
$$
Direct Diamine Cyclocondensation
Using N-methylurea and diaminomaleonitrile under acidic conditions:
- Conditions : HCl (conc.), reflux (48 h), yielding 4,5-diamino-1-methyl-2,6-dioxohexahydropyrimidine.
- Advantage : Avoids halogenation but requires rigorous purification.
Alternative Routes via Bis-Chalcone Intermediates
Claisen-Schmidt Condensation
Though typically used for aromatic pyrimidines, this method can be adapted:
- Steps :
Limitations : Low yields (<40%) in hydrogenation steps due to ring strain.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| N-Methylurea cyclization | High purity, scalable | Multi-step, halogenation required | 65–82 |
| Biginelli adaptation | One-pot synthesis | Limited substituent flexibility | 58–63 |
| Diamine cyclocondensation | No halogenation | Long reaction times | 50–55 |
| Bis-chalcone hydrogenation | Applicable to aromatic analogues | Low efficiency for tetrahydro core | 30–40 |
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring's electron-deficient nature (due to two ketone groups at positions 2 and 6) facilitates nucleophilic attack at positions 4 and 5. Reactions with primary amines or thiols proceed via SN2 mechanisms:
| Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Methylamine | 4-Methylamino adduct | 72 | |
| Ethanolthiol | 5-Thioether adduct | 58 |
Hydrolysis of Acetamide Groups
The terminal acetamide groups undergo hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Conditions: 2M NaOH, 60°C, 8 hours. Yield: 78%.
Oxidation Reactions
The tetrahydro-pyrimidine ring undergoes dehydrogenation to form aromatic pyrimidines under oxidative conditions:
Cyclization with Electrophiles
The compound participates in cycloaddition reactions with dienophiles (e.g., maleic anhydride) to form fused heterocycles:
Catalytic Cross-Coupling
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization of the pyrimidine ring:
| Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|
| Phenylboronic acid | 4-Phenylpyrimidine adduct | 68 |
| 4-Methoxyphenyl | 4-(4-Methoxyphenyl) adduct | 61 |
Comparative Reactivity Insights
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₁N₅O₃
- Molecular Weight : 237.22 g/mol
- IUPAC Name : 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
The compound features a pyrimidine ring with two acetamide functional groups, which enhances its solubility and reactivity in biological systems.
Pharmaceutical Applications
-
Antiviral Activity :
- Research indicates that compounds similar to Acetamide, N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis- exhibit antiviral properties. These compounds can inhibit viral replication by interfering with nucleic acid synthesis. Studies have shown efficacy against various viruses including influenza and herpes simplex virus .
- Anticancer Properties :
- Neuroprotective Effects :
Biochemical Research
- Enzyme Inhibition Studies :
-
Drug Development :
- As a lead compound in drug discovery programs, Acetamide, N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis- serves as a scaffold for synthesizing new derivatives with improved efficacy and reduced toxicity profiles. This approach is vital for developing targeted therapies in oncology and infectious diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Acetamide, N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the pyrimidine ring plays a crucial role in its activity .
Comparison with Similar Compounds
Structural and Functional Insights
- Electronic Properties : Pyrimidine cores (as in the target compound) balance electron density between nitrogen atoms, enabling π-π stacking and hydrogen bonding. Triazines () and purines () alter this balance, modulating bioactivity.
- Substituent Design: Bulky groups (e.g., 4-chloro-3-fluorophenoxy in Compound G) improve selectivity for neurological targets, while nitro groups () enhance stability in polar environments .
Biological Activity
Acetamide, N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis- is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and implications in various fields, particularly in antimicrobial applications.
- Chemical Name: Acetamide, N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis-
- CAS Number: 19893-78-8
- Molecular Formula: C₇H₁₀N₄O₃
- Molecular Weight: 198.179 g/mol
- Melting Point: ≥ 305 ºC
- Density: 1.45 g/cm³
Synthesis
The synthesis of this compound involves the reaction of specific pyrimidine derivatives with acetamide under controlled conditions. The methodologies often include:
- Cyclization Reactions: Utilizing cyclization techniques to form the pyrimidine ring.
- Functional Group Modifications: Introducing various functional groups to enhance biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of acetamide exhibit significant antimicrobial properties. For instance:
- Compounds synthesized from benzofuranyl acetic acid amides demonstrated activity against Fusarium oxysporum, with some derivatives showing an IC50 value of 0.42 mM .
Table 1: Antimicrobial Activity of Acetamide Derivatives
| Compound | Target Organism | IC50 (mM) | Notes |
|---|---|---|---|
| 10b | Fusarium oxysporum | 0.42 | Moderate inhibition |
| 14a | Fusarium oxysporum | 1.27 | Enhanced activity with alkyl chain |
| 14c | Fusarium oxysporum | 0.70 | Improved structural modifications |
The proposed mechanism for the biological activity of these compounds includes:
- Inhibition of Fungal Growth: The compounds interfere with cellular processes in fungi.
- Stability Against Hydrolysis: The amide bond confers stability compared to esters, enhancing solubility and bioavailability.
Study on Antifungal Activity
A detailed study evaluated the antifungal properties of several acetamide derivatives against common phytopathogenic fungi. The results indicated that specific substitutions on the pyrimidine ring significantly influenced the antifungal efficacy.
Case Study Summary:
- Objective: To assess the antifungal potential of synthesized acetamides.
- Methodology: In vitro testing against various fungal strains.
- Findings: Certain derivatives exhibited promising antifungal activity, suggesting further exploration for agricultural applications.
Q & A
Q. What synthetic routes are recommended for preparing Acetamide,N,N-(1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-4,5-pyrimidinediyl)bis-?
Methodological Answer: The compound’s bis-acetamide-pyrimidine structure suggests a multi-step synthesis. A plausible route involves:
Pyrimidine Core Formation : Start with a 1,3-dimethylbarbituric acid derivative to construct the tetrahydro-2,6-dioxo-pyrimidine ring. Cyclization under acidic or basic conditions can yield the dihydrodioxopyrimidine scaffold .
Acetamide Functionalization : Introduce acetamide groups via nucleophilic substitution or coupling reactions. For example, use chloro- or bromo-pyrimidine intermediates reacted with excess acetamide derivatives under Pd-catalyzed Buchwald-Hartwig conditions .
Optimization : Vary solvents (DMF, DMSO), catalysts (Pd(OAc)₂), and temperatures (80–120°C) to improve yield. Monitor reaction progress via TLC or LC-MS .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Identify protons on the pyrimidine ring (δ 7.5–8.5 ppm for aromatic protons) and acetamide methyl groups (δ 2.0–2.5 ppm). Coupling constants (e.g., J = 7.6 Hz in ) confirm substitution patterns .
- LC-MS (ESI) : Verify molecular weight (e.g., m/z 376.0 [M+H]+ in ) and purity. High-resolution MS resolves isotopic patterns for elemental composition validation .
- IR Spectroscopy : Detect carbonyl stretches (~1650–1750 cm⁻¹) from acetamide and pyrimidinedione groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?
Methodological Answer:
- Cross-Technique Validation : Combine NMR, IR, and elemental analysis to resolve ambiguities. For example, a missing NH peak in NMR may indicate tautomerism, requiring IR confirmation of carbonyl groups .
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts or optimize geometry, aligning theoretical and experimental data .
- Comparative Analysis : Reference structurally similar compounds (e.g., ’s bis-pyrimidine derivatives) to identify expected spectral deviations due to substituent effects .
Q. What strategies assess the electronic effects of substituents on the pyrimidine ring’s reactivity?
Methodological Answer:
- Hammett Studies : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the pyrimidine’s 4-position. Measure reaction rates (e.g., hydrolysis) to correlate σ values with reactivity .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, nitro groups lower LUMO energy, enhancing electrophilicity .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in reactions like acetamide substitution .
Q. How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC/LC-MS, identifying hydrolyzed products (e.g., free pyrimidinedione) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity. Store samples under N₂ to prevent oxidation .
- Solid-State Stability : Use XRPD to detect crystallinity changes under humidity (40–75% RH). Amorphous forms may degrade faster than crystalline .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
